molecular formula C19H18AuP B8502855 carbanide;gold(1+);triphenylphosphane

carbanide;gold(1+);triphenylphosphane

Cat. No.: B8502855
M. Wt: 474.3 g/mol
InChI Key: AIJHVWFIEVTCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(triphenylphosphine)gold (I) is an organometallic compound with the chemical formula (C₆H₅)₃P·AuCH₃. It is a gold-based compound where a gold atom is bonded to a methyl group and a triphenylphosphine molecule. This compound is known for its applications in catalysis and its unique properties due to the presence of gold.

Preparation Methods

Methyl(triphenylphosphine)gold (I) can be synthesized through various methods. One common synthetic route involves the reaction of triphenylphosphine with a gold(I) precursor, such as gold(I) chloride, in the presence of a methylating agent like methyl lithium. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and is carried out at low temperatures to ensure the stability of the product .

Chemical Reactions Analysis

Methyl(triphenylphosphine)gold (I) undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like halogens, reducing agents like hydrogen gas, and various organic substrates. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl(triphenylphosphine)gold (I) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving alkynes and alkenes.

    Biology: It has been studied for its potential biological activity, including its interactions with biomolecules.

    Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of gold-based drugs.

    Industry: It is used in the production of thin films and coatings due to its unique properties

Mechanism of Action

The mechanism by which carbanide;gold(1+);triphenylphosphane exerts its effects is primarily through its role as a catalyst. The gold atom in the compound can coordinate with various substrates, facilitating chemical reactions by stabilizing transition states and lowering activation energies. This coordination chemistry is crucial for its catalytic activity in organic synthesis.

Comparison with Similar Compounds

Methyl(triphenylphosphine)gold (I) can be compared with other similar gold-based compounds, such as:

These comparisons highlight the unique reactivity and applications of carbanide;gold(1+);triphenylphosphane due to the presence of the methyl group and the gold-phosphine bond.

Properties

Molecular Formula

C19H18AuP

Molecular Weight

474.3 g/mol

IUPAC Name

carbanide;gold(1+);triphenylphosphane

InChI

InChI=1S/C18H15P.CH3.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;1H3;/q;-1;+1

InChI Key

AIJHVWFIEVTCNT-UHFFFAOYSA-N

Canonical SMILES

[CH3-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.